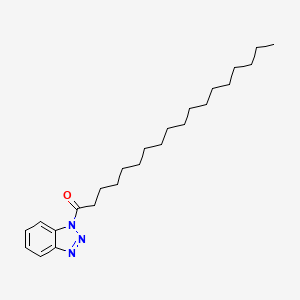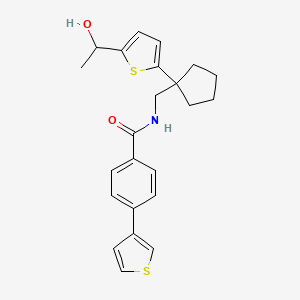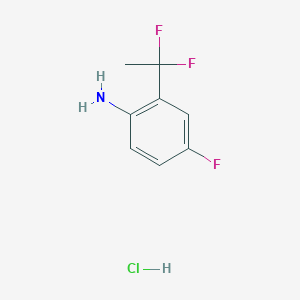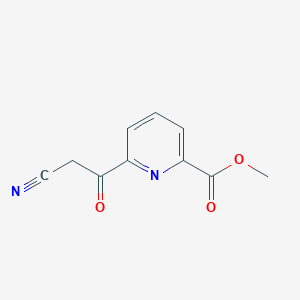![molecular formula C16H11ClF3NO3 B2973829 [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate CAS No. 808106-09-4](/img/structure/B2973829.png)
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate is a chemical compound that has been of great interest to scientists due to its potential applications in various fields of research. It is a synthetic compound that is used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate involves its ability to bind to specific proteins and inhibit their function. It has been shown to inhibit the function of several proteins involved in cancer and other diseases, including the bromodomain and extra-terminal (BET) proteins, which are involved in gene transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate depend on the specific proteins it targets. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting specific proteins involved in cancer cell proliferation and survival. It has also been shown to have anti-inflammatory effects by inhibiting the function of specific proteins involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate in lab experiments is its high potency and selectivity for specific proteins. This allows for the study of specific protein functions in cells and tissues. However, one limitation is that it may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate. One direction is the development of new drugs and therapies based on its mechanism of action. Another direction is the study of its effects on specific proteins involved in other diseases, such as neurodegenerative diseases. Additionally, the development of new synthetic methods for [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate and its derivatives can lead to the discovery of new compounds with different biological activities.
Synthesemethoden
The synthesis of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate involves the reaction between 4-chlorobenzoic acid and 2-amino-2-[2-(trifluoromethyl)anilino]acetic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate in a high yield.
Wissenschaftliche Forschungsanwendungen
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate has been used in various scientific research applications. It has been studied as a potential inhibitor of protein-protein interactions involved in cancer and other diseases. It has also been used as a tool compound to study the function of specific proteins in cells. In addition, it has been used in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-11-7-5-10(6-8-11)15(23)24-9-14(22)21-13-4-2-1-3-12(13)16(18,19)20/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAOJLVMESNORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)





![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)
![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)

![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)
